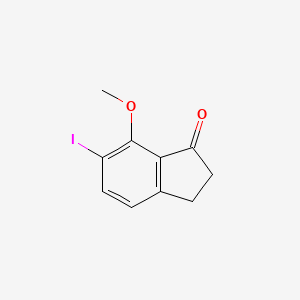

![molecular formula C16H9ClN2O2 B11836376 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one CAS No. 121694-45-9](/img/structure/B11836376.png)

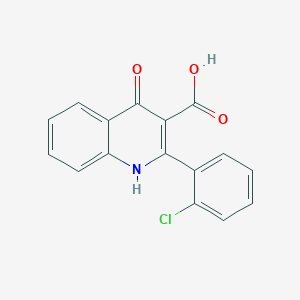

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 3-(2H)-oxo-2-(4-clorofenil)cromeno[4,3-c]pirazol es un compuesto heterocíclico que presenta una estructura central de cromeno-pirazol. Este compuesto es de gran interés en los campos de la química medicinal y la síntesis orgánica debido a sus posibles actividades biológicas y su versatilidad en la reactividad química.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 3-(2H)-oxo-2-(4-clorofenil)cromeno[4,3-c]pirazol generalmente implica la reacción de propiolatos con hidrazidas de sulfonilo. Este proceso se ve facilitado por una cascada oxidativa aeróbica mediada por cobre(II), que promueve la formación de enlaces C–C y C–N . Las condiciones de reacción generalmente son suaves, y el protocolo es conocido por su economía atómica y tolerancia a grupos funcionales .

Métodos de producción industrial

Si bien no se documentan ampliamente los métodos de producción industrial específicos para el 3-(2H)-oxo-2-(4-clorofenil)cromeno[4,3-c]pirazol, se aplicarían los principios de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción y los procesos de purificación. El uso de reactores de flujo continuo y catalizadores escalables podría mejorar la eficiencia y el rendimiento del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

El 3-(2H)-oxo-2-(4-clorofenil)cromeno[4,3-c]pirazol experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados sulfonados.

Reducción: Las reacciones de reducción pueden modificar el núcleo de cromeno-pirazol, alterando potencialmente su actividad biológica.

Reactivos y condiciones comunes

Oxidación: Las sales de cobre(II) y el oxígeno se utilizan comúnmente para las transformaciones oxidativas.

Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio o el gas hidrógeno en presencia de un catalizador.

Sustitución: Los agentes halogenantes, nucleófilos y electrófilos se utilizan en condiciones controladas para lograr reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen derivados sulfonados, formas reducidas del núcleo de cromeno-pirazol y varios análogos sustituidos, cada uno con propiedades y aplicaciones potencialmente únicas .

Aplicaciones Científicas De Investigación

El 3-(2H)-oxo-2-(4-clorofenil)cromeno[4,3-c]pirazol tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Las posibles actividades biológicas del compuesto lo convierten en un candidato para estudios de inhibición enzimática y unión a receptores.

Medicina: La investigación de sus propiedades farmacológicas podría conducir al desarrollo de nuevos agentes terapéuticos.

Industria: Su reactividad química y estabilidad lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del 3-(2H)-oxo-2-(4-clorofenil)cromeno[4,3-c]pirazol implica su interacción con objetivos moleculares específicos. El compuesto puede ejercer sus efectos a través de la inhibición de enzimas o la modulación de la actividad del receptor. Las vías y los objetivos exactos pueden variar según el contexto biológico específico y las modificaciones realizadas en el compuesto .

Comparación Con Compuestos Similares

Compuestos similares

2-Sulfoniladas cromeno[4,3-c]pirazol-4(2H)-onas: Estos compuestos comparten una estructura central similar pero difieren en sus grupos sulfonilo.

2,5-Dihidro-4H-pirazol[4,3-c]quinolin-4-onas: Estos análogos tienen una porción de quinolina en lugar del grupo cromeno.

Singularidad

El 3-(2H)-oxo-2-(4-clorofenil)cromeno[4,3-c]pirazol es único debido a su patrón de sustitución específico y la presencia del grupo 4-clorofenilo. Esta característica estructural puede influir en su reactividad química y actividad biológica, diferenciándolo de otros compuestos similares .

Propiedades

Número CAS |

121694-45-9 |

|---|---|

Fórmula molecular |

C16H9ClN2O2 |

Peso molecular |

296.71 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3-one |

InChI |

InChI=1S/C16H9ClN2O2/c17-10-5-7-11(8-6-10)19-16(20)13-9-21-14-4-2-1-3-12(14)15(13)18-19/h1-9H |

Clave InChI |

CMPCOFOXHDRPSM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=NN(C(=O)C3=CO2)C4=CC=C(C=C4)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)

![7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)

![6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)

![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)